molecular formula C6H11Cl2N3O2S B2440944 5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride CAS No. 2375274-27-2

5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride

Cat. No. B2440944
CAS RN: 2375274-27-2
M. Wt: 260.13
InChI Key: NPXXDHLJOGCCLM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride is a chemical compound with the CAS Number: 2375274-27-2 . It has a molecular weight of 260.14 . The IUPAC name for this compound is 5-(aminomethyl)pyridine-2-sulfonamide dihydrochloride .


Synthesis Analysis

The synthesis of pyridines with sulfonamide moiety can be achieved via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . This process has been reported to yield target molecules in short reaction times and high yields .


Molecular Structure Analysis

The InChI code for 5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride is 1S/C6H9N3O2S.2ClH/c7-3-5-1-2-6(9-4-5)12(8,10)11;;/h1-2,4H,3,7H2,(H2,8,10,11);2*1H .

Scientific Research Applications

Enzyme Inhibition and Selectivity

One of the primary applications of sulfonamide derivatives, including 5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride, is in the development of enzyme inhibitors, particularly carbonic anhydrases. Research by Bozdağ et al. (2014) illustrated how variations in sulfonamide structures could lead to significant differences in inhibitory properties against carbonic anhydrase isoforms. Their study demonstrated that even a single atom difference in sulfonamide derivatives could drastically alter inhibitory efficacy, providing valuable insights into designing selective enzyme inhibitors (Bozdağ et al., 2014).

Antimicrobial Activity

Sulfonamide derivatives, through their structural diversity, have also been explored for their antimicrobial properties. El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, highlighting the antimicrobial potential of sulfonamide-based compounds. This research contributes to the ongoing search for new antimicrobial agents amid rising antibiotic resistance (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antitumor Activity

The compound and its derivatives have been studied for their potential in cancer therapy. Ghorab et al. (2006) investigated several sulfonamides with pyrrole, pyrrolo[2,3-d]pyrimidine, and pyrrolo[2,3-b]pyridine for their antitumor and radioprotective activities. This study opens avenues for the development of novel antitumor agents with low toxicity, emphasizing the therapeutic potential of sulfonamide derivatives in oncology (Ghorab et al., 2006).

Drug Development and Molecular Interactions

Research on sulfonamide derivatives extends to their role in drug development, focusing on their interactions with various biological targets. Patel and Purohit (2017) explored the formation of solvates with sulfamethazine, a sulfonamide drug, to study its physicochemical properties. Such studies are crucial for understanding how sulfonamide drugs interact at the molecular level, influencing their stability, solubility, and efficacy (Patel & Purohit, 2017).

Synthesis of Novel Compounds

The versatility of sulfonamide derivatives allows for the synthesis of a wide range of novel compounds with potential biological activities. The work by El-Sayed (2006) on the synthesis of 1,2,4-triazole derivatives from sulfonamide precursors underscores the chemical diversity achievable with sulfonamide frameworks, leading to compounds with antimicrobial activity and surface-active properties (El-Sayed, 2006).

Mechanism of Action

Sulfonamides, including 5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(aminomethyl)pyridine-2-sulfonamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.2ClH/c7-3-5-1-2-6(9-4-5)12(8,10)11;;/h1-2,4H,3,7H2,(H2,8,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXXDHLJOGCCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)S(=O)(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride

CAS RN

2375274-27-2
Record name 5-(aminomethyl)pyridine-2-sulfonamide dihydrochloride
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